Indinavir-D-6
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Overview
Description
Indinavir-D-6 is a derivative of Indinavir, a potent protease inhibitor primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is characterized by the presence of six deuterium atoms, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indinavir-D-6 involves multiple steps, starting from the basic structure of IndinavirThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium atoms without altering the core structure of Indinavir .
Industrial Production Methods: Industrial production of this compound follows a similar pathway to that of Indinavir, with additional steps to ensure the incorporation of deuterium. This process is optimized for large-scale production, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Indinavir-D-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Indinavir-D-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study deuterium effects on reaction mechanisms and kinetics.
Biology: Investigated for its interactions with various biological targets, including proteases and other enzymes.
Mechanism of Action
Indinavir-D-6 exerts its effects by inhibiting the HIV protease enzyme. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature, non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in patients .
Comparison with Similar Compounds
Indinavir: The parent compound, widely used in antiretroviral therapy.
Ritonavir: Another protease inhibitor with a similar mechanism of action.
Saquinavir: A protease inhibitor used in combination with other antiretrovirals.
Uniqueness of Indinavir-D-6: this compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making it a valuable compound in the treatment of HIV/AIDS and potentially other diseases .
Properties
Molecular Formula |
C36H47N5O4 |
---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29-,31-,32+,33-/m0/s1/i9D,12D,15D,21D,22D2 |
InChI Key |
CBVCZFGXHXORBI-DKBCAENSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 |
Origin of Product |
United States |
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